molecular formula C24H19N5O2S B11206245 N-[3-(methylsulfanyl)phenyl]-2-[4-oxo-2-(pyridin-4-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide

N-[3-(methylsulfanyl)phenyl]-2-[4-oxo-2-(pyridin-4-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide

Cat. No.: B11206245
M. Wt: 441.5 g/mol
InChI Key: CWOXQXJEJSVJBJ-UHFFFAOYSA-N
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Description

N-[3-(methylsulfanyl)phenyl]-2-[4-oxo-2-(pyridin-4-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidobenzimidazole core, a pyridine ring, and a methylsulfanyl-substituted phenyl group. Its intricate molecular architecture makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(methylsulfanyl)phenyl]-2-[4-oxo-2-(pyridin-4-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide typically involves multiple steps, starting with the preparation of the pyrimidobenzimidazole core This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminobenzimidazole and pyridine-4-carboxaldehyde

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[3-(methylsulfanyl)phenyl]-2-[4-oxo-2-(pyridin-4-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The pyrimidobenzimidazole core can be reduced under specific conditions.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens or nucleophiles like amines can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties that could be explored for therapeutic applications.

    Industry: Its chemical properties could be utilized in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of N-[3-(methylsulfanyl)phenyl]-2-[4-oxo-2-(pyridin-4-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide involves its interaction with specific molecular targets. The pyrimidobenzimidazole core may bind to enzymes or receptors, modulating their activity. The methylsulfanyl group and pyridine ring may also contribute to its binding affinity and specificity. The exact pathways and targets involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern and the presence of the methylsulfanyl group. This structural feature may impart distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H19N5O2S

Molecular Weight

441.5 g/mol

IUPAC Name

N-(3-methylsulfanylphenyl)-2-(4-oxo-2-pyridin-4-ylpyrimido[1,2-a]benzimidazol-10-yl)acetamide

InChI

InChI=1S/C24H19N5O2S/c1-32-18-6-4-5-17(13-18)26-22(30)15-28-20-7-2-3-8-21(20)29-23(31)14-19(27-24(28)29)16-9-11-25-12-10-16/h2-14H,15H2,1H3,(H,26,30)

InChI Key

CWOXQXJEJSVJBJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN2C3=CC=CC=C3N4C2=NC(=CC4=O)C5=CC=NC=C5

Origin of Product

United States

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